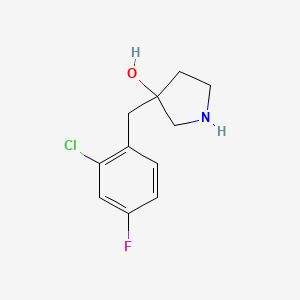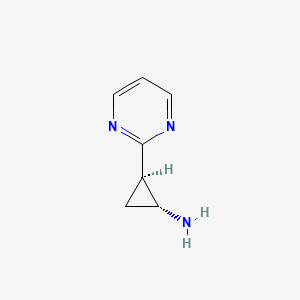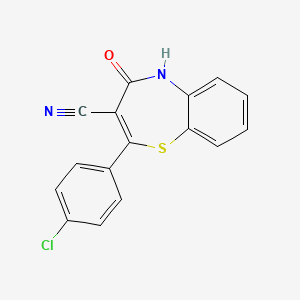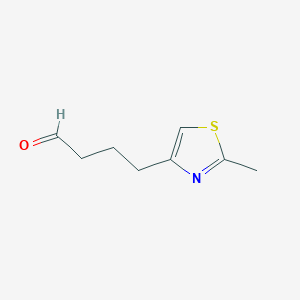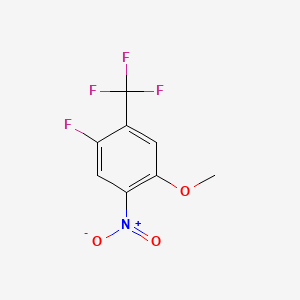
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F4NO3 It is a derivative of benzene, characterized by the presence of fluorine, methoxy, nitro, and trifluoromethyl groups
準備方法
The synthesis of 1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, including nitration, halogenation, and methoxylation reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of the fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a catalyst.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using advanced techniques such as continuous flow reactors and high-throughput screening.
化学反応の分析
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts like palladium or platinum. Major products formed from these reactions include amines, thiols, and other substituted benzene derivatives.
科学的研究の応用
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance
作用機序
The mechanism of action of 1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules .
類似化合物との比較
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a methoxy group.
2-Methoxy-5-nitrobenzotrifluoride: Similar structure but lacks the fluorine atom.
1-Fluoro-2-(trifluoromethyl)benzene: Similar structure but lacks the nitro and methoxy groups .
These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical and physical properties.
特性
分子式 |
C8H5F4NO3 |
|---|---|
分子量 |
239.12 g/mol |
IUPAC名 |
1-fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4NO3/c1-16-7-2-4(8(10,11)12)5(9)3-6(7)13(14)15/h2-3H,1H3 |
InChIキー |
COCJPNNRXWJXMZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


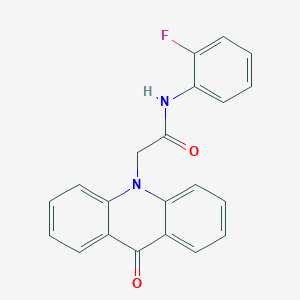
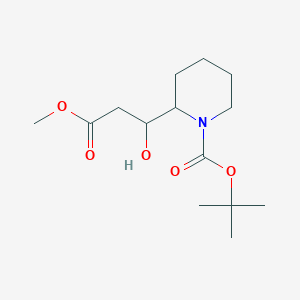
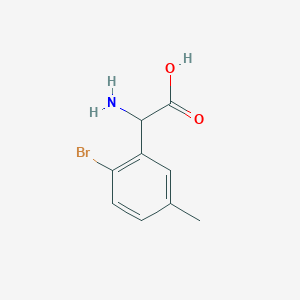
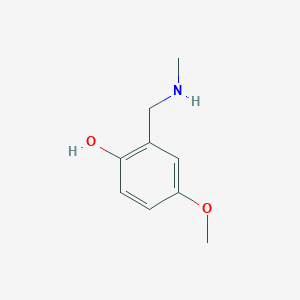
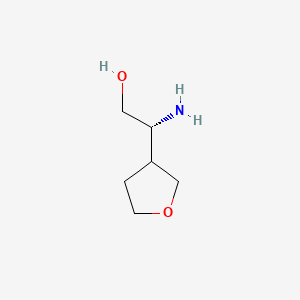
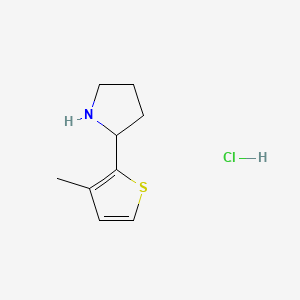
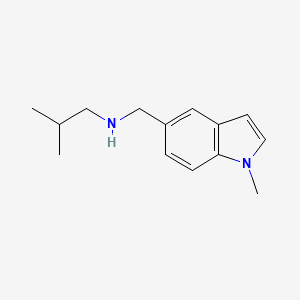
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
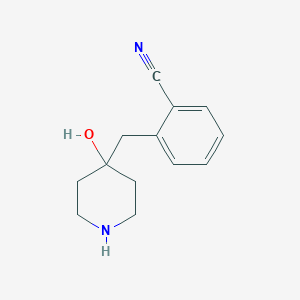
![tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate](/img/structure/B13585831.png)
